

Spectrophotometric Determination of Copper Using Amino Acid Reagents: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bis(2-aminoacetoxycopper*

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This document provides detailed application notes and protocols for the spectrophotometric determination of copper (Cu^{2+}) using various amino acid reagents. This method offers a simple, cost-effective, and selective approach for quantifying copper in aqueous solutions, making it a valuable tool in various research and development settings, including pharmaceutical analysis and environmental monitoring.

Principle

The spectrophotometric determination of copper using amino acids is based on the formation of colored complexes between copper ions (Cu^{2+}) and the amino acid reagents. The amino group ($-\text{NH}_2$) and the carboxyl group ($-\text{COOH}$) of the amino acids act as ligands, chelating the copper ion to form a stable complex. The intensity of the color of the resulting complex is directly proportional to the concentration of copper in the sample, which can be quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. The general reaction can be depicted as:



The stoichiometry of the complex (the value of 'n') and the optimal conditions for its formation (e.g., pH, temperature, and reaction time) vary depending on the specific amino acid used.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of copper using different amino acid reagents.

Amino Acid Reagent	Wavelength (λ_{max})	Linearity Range	Molar Absorptivity (ϵ)	Limit of Detection (LOD)	Limit of Quantification (LOQ)
L-Alanine	625 nm	1.6×10^{-5} - 1.92×10^{-4} mol L ⁻¹ [1]	2.0459×10^3 L mol ⁻¹ cm ⁻¹ [1]	4.6×10^{-7} mol L ⁻¹ [1]	1.4×10^{-6} mol L ⁻¹ [1]
Glycine	650 nm	0.01 - 110 mg/L	Not specified	0.01 mg/L	Not specified
Cysteine (indirect)	455 nm (as Cu(I)-neocuproine complex)	0.0024 - 0.024 mg/mL	Not specified	Not specified	Not specified
Methionine (CPE)	294 nm	0.05 - 4 $\mu\text{g/mL}$ [2]	19621.5 L mol ⁻¹ cm ⁻¹ [2]	0.0071 $\mu\text{g/mL}$ [2]	Not specified

CPE: Cloud Point Extraction

Experimental Protocols

General Laboratory Preparations

- Apparatus: A UV-Visible spectrophotometer with 1 cm quartz cuvettes is required for all measurements.
- Reagents: All amino acids and other chemicals should be of analytical reagent grade. Deionized or distilled water should be used for the preparation of all solutions.
- Copper Standard Stock Solution (1000 mg/L): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 100 mL in a volumetric flask. Working standard solutions can be prepared by appropriate dilution of the stock solution.

Protocol for L-Alanine

This protocol is based on the formation of a stable deep blue complex between Cu(II) and L-alanine in an alkaline medium.^[1]

Reagents:

- L-Alanine solution (4.4×10^{-2} M): Dissolve 0.392 g of L-alanine in deionized water and dilute to 100 mL.
- Sodium Hydroxide (NaOH) solution (6×10^{-3} M): Dissolve 0.024 g of NaOH in deionized water and dilute to 100 mL.
- Buffer solution (pH 6.5).

Procedure:

- Pipette a series of standard copper solutions (or the sample solution) into 25 mL volumetric flasks to achieve final concentrations within the linear range (1.6×10^{-5} to 1.92×10^{-4} M).
- To each flask, add 10 mL of the L-alanine solution.
- Add 5 mL of the NaOH solution to each flask.
- Adjust the pH of the solution to 6.5 using a suitable buffer.
- Dilute the solution to the 25 mL mark with deionized water and mix well.
- Allow the reaction to proceed for 10 minutes at 25°C.^[1]
- Measure the absorbance of the deep blue solution at 625 nm against a reagent blank prepared in the same manner without the copper solution.^[1]
- Construct a calibration curve by plotting the absorbance versus the concentration of the copper standards.
- Determine the concentration of copper in the sample from the calibration curve.

Protocol for Glycine

This protocol describes a standard spectrophotometric method for the determination of copper using glycine.

Reagents:

- Glycine solution (0.6 M): Dissolve 4.504 g of glycine in deionized water and dilute to 100 mL.
- Buffer solution (pH 8.0).

Procedure:

- Pipette aliquots of standard copper solutions (or the sample solution) into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 0.01 to 110 mg/L.
- Add 1 mL of the glycine solution to each flask.
- Add a sufficient amount of pH 8.0 buffer to maintain the pH.
- Dilute to the mark with deionized water and mix thoroughly.
- Allow the solution to stand for at least 60 minutes at room temperature for complete complex formation.[3]
- Measure the absorbance of the solution at 650 nm against a reagent blank.
- Plot a calibration curve of absorbance versus copper concentration to determine the concentration of the unknown sample.

Protocol for Cysteine (Indirect Method)

This method is based on the reduction of Cu(II) to Cu(I) by the sulfhydryl group of cysteine, followed by the formation of a colored complex between Cu(I) and a specific chromogenic reagent, such as neocuproine or bis-cyclohexanone oxalyldihydrazone (BCO).[4]

Reagents:

- Copper(II) solution (e.g., 1×10^{-3} M CuSO_4).

- Chromogenic reagent solution (e.g., Neocuproine or BCO).
- Buffer solution (pH 9.18 for BCO method).[4]

Procedure using BCO:

- Prepare a series of standard cysteine solutions.
- In a 25 mL volumetric flask, add a known volume of the standard or sample cysteine solution.
- Add a specific volume of the Cu(II) solution.
- Add the BCO solution and the pH 9.18 buffer.[4]
- Dilute to the mark with deionized water and mix.
- Heat the solution at 85°C for 30 minutes in a water bath.[4]
- Cool the solution to room temperature and let it stand for 20 minutes.[4]
- Measure the absorbance at 602 nm against a reagent blank. The decrease in absorbance of the Cu(II)-BCO complex is proportional to the cysteine concentration.[4]
- A calibration curve is constructed by plotting the change in absorbance (ΔA) versus the concentration of cysteine.

Protocol for Methionine (Cloud Point Extraction)

This method involves the formation of a Cu(II)-methionine complex, which is then extracted into a surfactant-rich phase for enhanced sensitivity.[2][5]

Reagents:

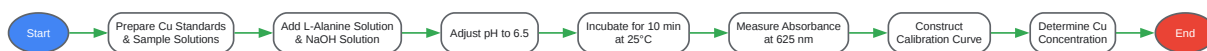
- Methionine solution (5×10^{-4} M): Dissolve 0.0075 g of methionine in deionized water and dilute to 100 mL.[2]
- Triton X-100 solution (10% v/v).[2]

- Borax buffer solution (pH 8.0).[5]
- Acidified methanolic solution.

Procedure:

- To a series of centrifuge tubes, add aliquots of standard copper solutions (or the sample solution) to achieve final concentrations in the range of 0.05-4 $\mu\text{g/mL}$.
- Add 0.7 mL of the 5×10^{-4} M methionine solution.[2]
- Add 2 mL of the borax buffer (pH 8.0).[2]
- Add 0.5 mL of the 10% (v/v) Triton X-100 solution.[2]
- Adjust the total volume to 10 mL with deionized water.
- Heat the mixture in a water bath at 85°C for 30 minutes to induce cloud point formation.[2][5]
- Centrifuge the tubes at 4000 rpm for 4 minutes to separate the phases.[5]
- Decant the aqueous phase.
- Dissolve the surfactant-rich phase (containing the Cu-methionine complex) in 3 mL of acidified methanolic solution.[5]
- Measure the absorbance of the solution at 294 nm against a reagent blank.[2][5]
- Construct a calibration curve of absorbance versus copper concentration.

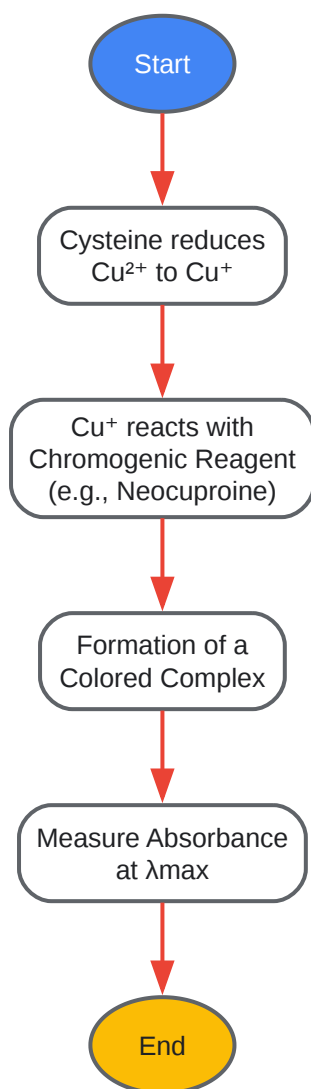
Visualizations



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Caption: Experimental workflow for the spectrophotometric determination of copper using L-Alanine.

Caption: General mechanism of copper chelation by amino acids.



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Caption: Logical relationship in the indirect determination of cysteine using a copper-based reagent.

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